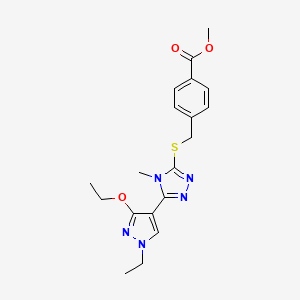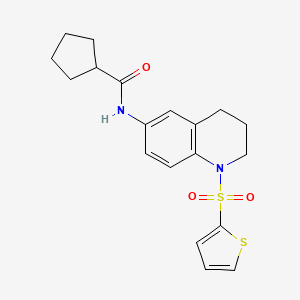![molecular formula C19H20BrN5O2 B2433087 3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-47-2](/img/structure/B2433087.png)
3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20BrN5O2 and its molecular weight is 430.306. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Treatment for Neurodegenerative Diseases
- A class of tetrahydropyrimido[2,1-f]purinediones, structurally related to 3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has been explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds have shown the ability to interact with adenosine receptors and inhibit monoamine oxidases, which are key targets in these diseases. Potent inhibitors of MAO-B and antagonists for adenosine receptors have been identified in this class (Koch et al., 2013).
Adenosine Receptor Antagonists
- Studies have indicated that certain derivatives of pyrimido[2,1-f]purinedione, a structural analogue of the compound , are potent antagonists at adenosine receptors. These compounds have been evaluated for their affinity at human and rat adenosine receptors, highlighting their potential in modulating receptor activity. This is particularly relevant in the context of neurodegenerative diseases (Szymańska et al., 2016).
Antidepressant and Anxiolytic Activity
- Derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, structurally related to the compound, have shown significant potential as antidepressant and anxiolytic agents. These compounds exhibited high affinity for 5-HT(1A) and alpha(1) receptors, and some demonstrated antidepressant-like and anxiolytic-like activities in preclinical studies (Jurczyk et al., 2004).
Dual-Target Directed Ligands for Neurodegenerative Diseases
- N9-Benzyl-substituted derivatives of purinediones, similar to the compound of interest, have been designed as dual-target-directed ligands. They combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition, showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases like Parkinson's disease (Załuski et al., 2019).
Anti-inflammatory Activity
- A series of compounds based on the pyrimidopurinedione ring system, which is closely related to 3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant potency in models of chronic inflammation, comparable to well-known anti-inflammatory drugs (Kaminski et al., 1989).
Propriétés
IUPAC Name |
9-(4-bromophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O2/c1-4-9-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-13(20)6-8-14/h4-8,12H,1,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKYSHPMRRWUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2433004.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)
![1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride](/img/structure/B2433007.png)
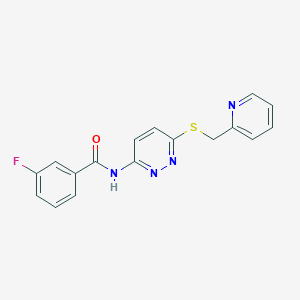
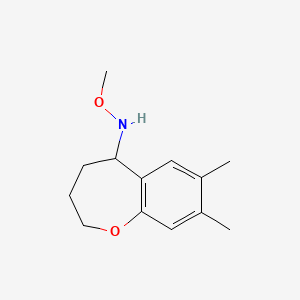
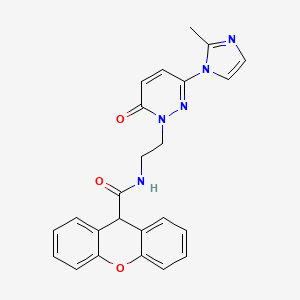
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)
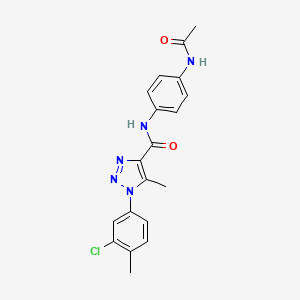
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)
